molecular formula C11H12ClN3O2 B11793979 5-((2-Chloro-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

5-((2-Chloro-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11793979
M. Wt: 253.68 g/mol
InChI Key: QHMZOUSXSAAYCR-UHFFFAOYSA-N
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Description

5-((2-Chloro-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an amine group at position 2 and a phenoxymethyl group at position 3. The phenoxy moiety is further modified with a chlorine atom and two methyl groups at positions 2, 4, and 5, respectively.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

5-[(2-chloro-4,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H12ClN3O2/c1-6-3-8(12)9(4-7(6)2)16-5-10-14-15-11(13)17-10/h3-4H,5H2,1-2H3,(H2,13,15)

InChI Key

QHMZOUSXSAAYCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)OCC2=NN=C(O2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-Chloro-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2-Chloro-4,5-dimethylphenol: This intermediate can be synthesized by chlorination of 4,5-dimethylphenol.

    Formation of 2-Chloro-4,5-dimethylphenoxyacetic acid: This step involves the reaction of 2-chloro-4,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Cyclization to form 1,3,4-Oxadiazole Ring: The 2-chloro-4,5-dimethylphenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide, which undergoes cyclization with carbon disulfide to yield the 1,3,4-oxadiazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The chloro group in the phenoxy moiety can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.

Biology:

    Antimicrobial Agents: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.

    Enzyme Inhibition: It is investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry:

    Pesticides: It is used in the formulation of pesticides and herbicides due to its biological activity.

    Dyes and Pigments: The compound is employed in the production of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of 5-((2-Chloro-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis and death. In the context of enzyme inhibition, the compound may act as a competitive inhibitor, blocking the substrate from binding to the enzyme and thus preventing the catalytic reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazol-2-amine Derivatives
Compound Name Substituents Cell Line Activity (GP or IC₅₀) Reference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine 4-Methoxyphenyl, 2,4-dimethylphenyl GP: 62.62 (NCI 60-cell panel)
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine 4-Chlorophenyl, 2-methoxyphenyl GP: 45.20 (NCI 60-cell panel)
5-(2-Chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol 2-Chloro-4,5-dimethylphenyl (thiol analog) Biochemical assay (Rho kinase inhibition)
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine Pyridin-3-yl, 4-chlorobenzylidene IC₅₀: 1.1–1.5 µM (anticancer)

Key Observations :

  • Phenoxy vs. Direct Aryl Attachment: The target compound’s phenoxymethyl group (vs. direct aryl substitution in Table 1) may enhance metabolic stability and binding to hydrophobic enzyme pockets .
  • Chloro and Methyl Groups: The 2-chloro-4,5-dimethylphenoxy substituent likely increases lipophilicity, improving cell penetration compared to methoxy or unsubstituted phenyl analogs .
  • Thiol vs. Amine Derivatives : The thiol analog () exhibited Rho kinase inhibition, suggesting that electronic properties (e.g., sulfur’s nucleophilicity) modulate target specificity .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
Compound Name Substituents Activity (Microbial Strains) Reference
5-[(9H-carbazol-9-yl)methyl]-N-[(4-nitrophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine Carbazole, 4-nitrophenyl Broad-spectrum antibacterial/fungal
5-(dec-9-en-1-yl)-N-phenyl-1,3,4-oxadiazol-2-amine Alkenyl chain, phenyl Moderate antifungal activity

Key Observations :

  • Bulky Substituents : Carbazole-containing analogs () show enhanced antimicrobial activity due to extended π-systems and hydrophobic interactions .
  • Aliphatic Chains : Long alkenyl chains (e.g., dec-9-en-1-yl) in reduce potency compared to aromatic substituents, suggesting steric hindrance limits target binding .

Enzymatic Inhibition and Mechanism of Action

1,3,4-Oxadiazoles are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical targets in neurodegenerative diseases. For example:

  • 5-Aryl-1,3,4-oxadiazol-2-amines () showed AChE inhibition (IC₅₀: 0.5–10 µM), with potency influenced by alkyl chain length and aryl substituents .
  • Kinase Inhibition: Compounds like 5-(5-(1H-indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine () displayed nanomolar inhibition of COT kinase, highlighting the role of heteroaromatic substituents in enzyme binding .

Physicochemical and Pharmacokinetic Properties

  • Lipinski’s Rule Compliance : Most 1,3,4-oxadiazol-2-amine derivatives, including those in , comply with Lipinski’s Rule of Five (molecular weight <500, logP <5), ensuring oral bioavailability .
  • Solubility : The target compound’s chloro and methyl groups may reduce aqueous solubility compared to hydroxyl or methoxy analogs, necessitating formulation optimization .

Biological Activity

5-((2-Chloro-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C11H12ClN3O2
  • Molecular Weight : 241.69 g/mol

The oxadiazole ring in the compound is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing oxadiazole moieties possess significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the activation of specific signaling pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in experimental models.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It appears to affect pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

A study conducted by highlighted the efficacy of oxadiazole derivatives against resistant bacterial strains. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
E. coli16
S. aureus32
P. aeruginosa64

Anticancer Activity

In a study assessing the cytotoxic effects on various cancer cell lines (e.g., MCF-7 and HeLa), the compound demonstrated significant growth inhibition:

Cell LineIC50 (µM)
MCF-710
HeLa15

The mechanism involved the induction of apoptosis as confirmed by flow cytometry analysis.

Anti-inflammatory Effects

Research published in reported that treatment with the compound resulted in a significant reduction of TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for 5-((2-Chloro-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine?

The synthesis typically involves cyclization of a hydrazide intermediate with a carbonyl source. For example:

React 2-chloro-4,5-dimethylphenoxyacetic acid hydrazide with cyanogen bromide (BrCN) in ethanol under reflux to form the oxadiazole ring .

Optimize yield by controlling reaction temperature (70–90°C) and time (4–6 hours).

Purify via recrystallization using ethanol/water mixtures.
Key reagents: BrCN, NaHCO₃ (to neutralize HBr byproduct). Monitor purity via TLC or HPLC .

Q. How is the compound characterized structurally?

Use a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography : Determines bond lengths (e.g., C–C = 0.003 Å), torsion angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions forming 3D frameworks) .
  • NMR : Confirm substituent positions (e.g., ¹H NMR: δ 2.2–2.4 ppm for methyl groups; ¹³C NMR: δ 150–160 ppm for oxadiazole carbons) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 296.08) .

Q. What are the stability and storage requirements?

  • Stable under ambient conditions but sensitive to prolonged exposure to light and moisture.
  • Store in amber glass vials at –20°C under nitrogen atmosphere to prevent degradation. Purity (>95%) is maintained for 6–12 months under these conditions .

Advanced Research Questions

Q. How does the 2-chloro-4,5-dimethylphenoxy substituent influence bioactivity compared to other oxadiazole derivatives?

The substituent introduces steric bulk and electron-withdrawing effects, altering binding affinity to biological targets:

  • Steric effects : The chloro and methyl groups reduce rotational freedom, enhancing selectivity for enzyme active sites (e.g., bacterial dihydrofolate reductase) .
  • Electronic effects : The electron-deficient phenoxy group increases oxidative stability, critical for in vivo efficacy .
    Comparative studies show 10–15% higher antimicrobial activity vs. 4-methylphenyl analogs .

Q. What experimental designs are recommended for evaluating biological activity?

  • In vitro assays :
    • Antimicrobial: Use microdilution assays (MIC determination) against S. aureus and E. coli with 96-well plates, 24-hour incubation, and resazurin viability staining .
    • Anticancer: MTT assays on HeLa cells, IC₅₀ calculated via nonlinear regression .
  • In vivo models : Administer 10–50 mg/kg doses in murine models, monitoring pharmacokinetics (Cmax, t₁/₂) via LC-MS/MS .

Q. How can contradictory data on biological activity be resolved?

Contradictions often arise from variations in:

  • Purity : Use HPLC (≥98% purity) to eliminate confounding effects from synthetic byproducts .
  • Assay conditions : Standardize protocols (e.g., pH 7.4 buffer, 37°C) across labs.
  • Structural confirmation : Re-validate ambiguous results with single-crystal XRD to rule out polymorphic differences .

Q. What methodologies assess the compound’s environmental impact?

Follow the INCHEMBIOL framework :

Fate studies : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.

Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀).

Degradation : Use HPLC-UV to track photolytic degradation half-life in simulated sunlight (t₁/₂ ≈ 72 hours).

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